molecular formula C21H21N3O5 B4927881 4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No. B4927881
M. Wt: 395.4 g/mol
InChI Key: WFMTYWBEEBZPKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoquinoline derivatives, including structures similar to the one , often involves complex organic reactions. For instance, the synthesis of related compounds has been achieved through processes such as photocycloaddition of isoquinoline-1,3,4-trione with oxazoles, indicating high regio- and diastereoselectivity (Huang et al., 2011). Additionally, metal-free photoredox catalyzed amidyl N-centered radical addition to C-C triple bonds under mild conditions has been reported for the synthesis of substituted isoquinoline-1,3,4(2H)-triones (Reddy et al., 2022).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is critical for their chemical behavior and potential applications. X-ray crystallography has been used to determine the structure of related compounds, revealing detailed information about their geometric conformation and intermolecular interactions (Akkurt et al., 2010). These structural analyses are essential for understanding the chemical reactivity and stability of the compounds.

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, highlighting their reactivity and versatility. The photocycloaddition and radical cyclization reactions are notable examples, leading to the formation of novel spiroisoquinoline and pyrimidoisoquinoline derivatives. Such reactions are pivotal for expanding the chemical space and applicability of these compounds in different fields (Huang et al., 2011); (Reddy et al., 2022).

properties

IUPAC Name

4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-28-8-7-24-19-18(20(26)23-21(24)27)15-9-13(10-17(25)16(15)11-22-19)12-3-5-14(29-2)6-4-12/h3-6,11,13H,7-10H2,1-2H3,(H,23,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMTYWBEEBZPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

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